molecular formula C13H10Cl2O2S B2512229 Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate CAS No. 2551114-46-4

Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate

Cat. No.: B2512229
CAS No.: 2551114-46-4
M. Wt: 301.18
InChI Key: LIBBHJJEYRAHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate is a synthetic organic compound featuring a benzyl ester group linked to a 2,5-dichlorothiophene moiety via an acetoxy bridge.

Properties

IUPAC Name

benzyl 2-(2,5-dichlorothiophen-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2S/c14-11-6-10(13(15)18-11)7-12(16)17-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBBHJJEYRAHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves the esterification of 2-(2,5-dichlorothiophen-3-yl)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols, especially under the influence of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C12H10Cl2O2S
  • Molecular Weight : 287.18 g/mol
  • Appearance : White to pale yellow solid

Chemistry

Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it useful for creating more complex molecules.

Reaction TypeProducts
OxidationBenzaldehyde derivatives
ReductionBenzyl alcohol derivatives
SubstitutionThiophene derivatives with various substituents

Biology

Research indicates that this compound exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The dichlorothiophene moiety may enhance its interaction with biological targets.

Case Study : A study conducted on the compound's antimicrobial activity demonstrated effective inhibition against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structure may contribute to its efficacy against various diseases.

Case Study : Preliminary studies have suggested that this compound could act as an anticancer agent by inducing apoptosis in cancer cells through specific molecular pathways.

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for formulating advanced materials such as polymers and coatings.

Industry ApplicationDescription
AgrochemicalsUsed as an intermediate in pesticide synthesis
Specialty ChemicalsFormulation of coatings and advanced materials

Mechanism of Action

The mechanism of action of Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert specific effects on cellular functions.

Comparison with Similar Compounds

Key Observations:

  • Halogenation Effects : The 2,5-dichlorothiophene moiety likely increases electrophilicity, favoring interactions in catalytic or biological systems. Fluorination (CAS 2639443-48-2) further modifies electronic properties, improving metabolic stability in drug design .
  • Toxicity Profile : Benzyl acetate (CAS 140-11-4) exhibits low acute toxicity (LD₅₀ >2000 mg/kg) but chronic aquatic toxicity (H412), highlighting the ecological impact of aromatic esters .

Biological Activity

Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a thiophene derivative. The presence of chlorine atoms on the thiophene ring enhances its reactivity and biological activity. The molecular formula can be represented as C12_{12}H10_{10}Cl2_2O2_2S.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. The following table summarizes findings from various research efforts:

Study Microorganism Activity Method Reference
Study 1E. coliInhibitionDisc diffusion
Study 2S. aureusModerate inhibitionMIC determination
Study 3C. albicansEffective against biofilm formationBiofilm assay

The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. A notable study evaluated its effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast)15.4Induction of apoptosis
HeLa (Cervical)12.8Cell cycle arrest at G2/M phase
A549 (Lung)18.0Inhibition of proliferation

The results indicated that this compound induces apoptosis and inhibits cell proliferation in cancer cells, making it a candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring and substituents can significantly affect its potency and selectivity. For instance:

  • Chloro Substituents : The presence of chlorine atoms enhances lipophilicity and may improve membrane permeability.
  • Benzyl Group : This moiety contributes to the overall hydrophobic character, which is beneficial for interaction with biological membranes.

Case Studies

  • Antimicrobial Efficacy Against Staphylococcus aureus :
    A study demonstrated that this compound showed significant activity against S. aureus, with an MIC value lower than many standard antibiotics used in clinical settings. This suggests a potential role in treating resistant strains.
  • Cancer Cell Line Studies :
    In vitro studies on MCF-7 and HeLa cells revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, indicating a clear mechanism for its anticancer effects.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate?

  • Methodological Answer : The synthesis typically involves esterification of 2-(2,5-dichlorothiophen-3-yl)acetic acid with benzyl bromide or chloride under basic conditions (e.g., using K₂CO₃ or DCC as coupling agents). Alternatively, cross-coupling strategies like Suzuki-Miyaura may be employed if halogenated thiophene precursors are used. Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for isolating the product .

Q. How should researchers handle and store this compound to ensure safety?

  • Methodological Answer : Based on analogous benzyl esters (e.g., benzyl acetate), store the compound in a cool, dry, and well-ventilated environment, away from strong oxidizers, acids, or bases. Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood. For spills, absorb with inert material and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are essential for initial characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the thiophene ring (δ ~6.5–7.5 ppm for aromatic protons), acetate group (δ ~3.8–4.3 ppm for CH₂), and benzyl moiety.
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., calculated mass ~301.06 g/mol for C₁₃H₁₀Cl₂O₂S).
  • FT-IR : Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) .

Advanced Research Questions

Q. How can SHELXL/SHELXT be utilized in crystallographic analysis of this compound?

  • Methodological Answer : For single-crystal X-ray diffraction:

  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) and integrate reflections with SHELXTL.
  • Structure Solution : SHELXT automates space-group determination via intrinsic phasing. For refinement in SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. Address twinning or disorder using TWIN/BASF commands .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with DFT-calculated shifts (e.g., Gaussian09/B3LYP/6-31G*).
  • Crystallographic Refinement : For ambiguous electron density, test alternative models (e.g., occupancy ratios for disordered Cl atoms) and validate via R-factor convergence (target R1 < 0.05).
  • Mass Spectrometry : Use high-resolution data to distinguish isobaric interferences (e.g., isotopic patterns for Cl₂ vs. S-containing fragments) .

Q. How can the reactivity of the dichlorothiophene moiety be exploited in further functionalization?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : Replace Cl atoms with nucleophiles (e.g., amines, alkoxides) under controlled conditions (e.g., DMF, 60–80°C).
  • Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Stille, Buchwald-Hartwig) to introduce aryl/heteroaryl groups at the 2- or 5-positions of the thiophene ring. Monitor reaction progress via LC-MS to avoid over-substitution .

Physicochemical and Computational Analysis

Q. What computational methods predict the stability and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess HOMO-LUMO gaps (indicative of redox behavior) and electrostatic potential maps (for nucleophilic/electrophilic sites).
  • Molecular Dynamics : Simulate solubility in solvents (e.g., DMSO, acetonitrile) using OPLS-AA force fields to guide reaction solvent selection .

Safety and Environmental Considerations

Q. What ecotoxicological profiles should be considered for this compound?

  • Methodological Answer : Based on structurally similar chlorinated thiophenes:

  • Aquatic Toxicity : Perform Daphnia magna immobilization assays (EC₅₀) and algal growth inhibition tests (OECD 201/202).
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess persistence. Chlorothiophenes often show moderate biodegradability but may require advanced oxidation for remediation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.